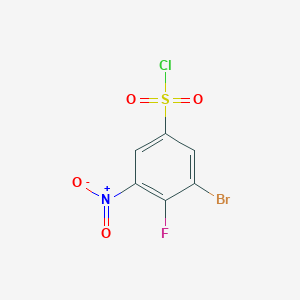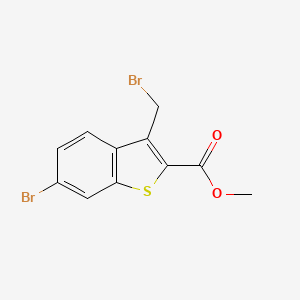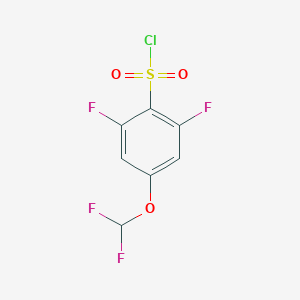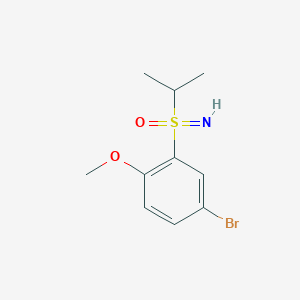
(3-amino-5-bromo-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-5-bromo-2-methylphenyl)methanol, also known as ABPM, is a versatile organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a molecular weight of 197.04 g/mol and a boiling point of 133-135°C. ABPM has been extensively studied for its various properties and applications, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
(3-amino-5-bromo-2-methylphenyl)methanol has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various organic compounds, such as pyridines, quinolines, and thiazoles. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters. Additionally, this compound is used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Mécanisme D'action
The mechanism of action of (3-amino-5-bromo-2-methylphenyl)methanol is not well understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of the molecule in which it is present. For example, this compound can increase the reactivity of aldehydes and ketones, which can lead to the formation of desired products in the synthesis of organic compounds. Additionally, this compound can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have a wide range of effects on the body, including anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, this compound has been shown to have anti-oxidant and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-amino-5-bromo-2-methylphenyl)methanol in lab experiments include its low cost, its low toxicity, and its availability in a variety of forms. Additionally, this compound is relatively easy to handle and store, making it an ideal reagent for many lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound can be volatile and flammable, making it potentially hazardous to handle and store. Additionally, this compound can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are a number of potential future directions for (3-amino-5-bromo-2-methylphenyl)methanol research. These include further investigation of its biochemical and physiological effects, as well as the development of new methods for its synthesis. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in the pharmaceutical and polymer industries. Finally, further research could be conducted on the advantages and limitations of using this compound in lab experiments.
Méthodes De Synthèse
(3-amino-5-bromo-2-methylphenyl)methanol can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Vilsmeier reaction. The Grignard reaction involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with an aldehyde or ketone to form the desired product. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form the desired product. The Vilsmeier reaction involves the reaction of a formylating reagent (e.g., dimethylformamide) with an aldehyde or ketone to form the desired product. All of these methods have been used to successfully synthesize this compound.
Propriétés
IUPAC Name |
(3-amino-5-bromo-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBUMRQNKOUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

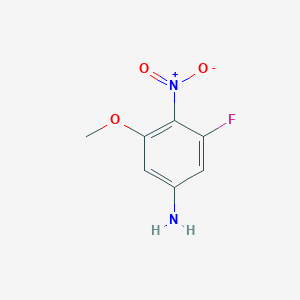
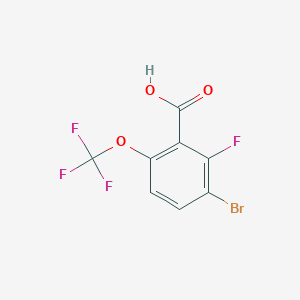


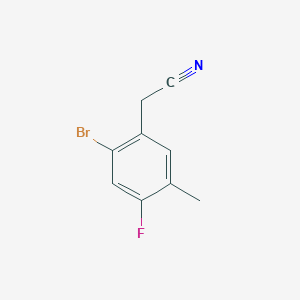
![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
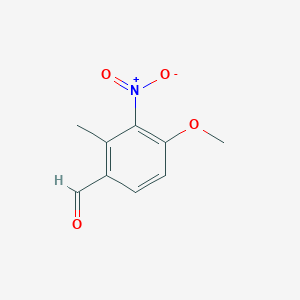

![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)
